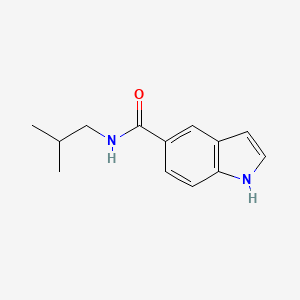

N-Isobutyl-1H-indole-5-carboxamide

Description

Contextualization of Indole (B1671886) Carboxamide Derivatives as Privileged Scaffolds in Medicinal Chemistry

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its ability to bind to a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The incorporation of a carboxamide functional group (-CONH₂) extends this versatility, providing a key hydrogen bonding motif that facilitates strong interactions with enzyme active sites and receptors. rsc.org

Indole carboxamide derivatives have been successfully developed and investigated for a wide array of therapeutic applications, including as anti-inflammatory agents, inhibitors of monoamine oxidase B (MAO-B) for neurodegenerative diseases, and modulators of cannabinoid receptors. nih.govnih.govnih.gov The ability of the indole carboxamide core to mimic peptide structures allows these compounds to reversibly bind to various enzymes, opening up vast opportunities for the design of novel drugs with specific mechanisms of action. researchgate.net Researchers have synthesized and evaluated numerous series of these derivatives, demonstrating their potential in oncology, infectious disease, and metabolic disorders. nih.govnih.gov

Historical Perspective of Indole Derivatives in Biochemical Research

The history of indole chemistry is intrinsically linked to the study of natural products. The journey began with the investigation of the vibrant dye indigo, from which indole was first isolated in 1866 by Adolf von Baeyer through reduction of oxindole. rsc.org The scientific community's interest in indole intensified dramatically in the 1930s with the discovery that the indole structure is a fundamental component of essential biomolecules. rsc.org

This includes the amino acid tryptophan, which serves as a biosynthetic precursor to a vast array of secondary metabolites. nih.gov Crucial signaling molecules in animals, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, are tryptophan derivatives and feature the indole core. nih.govrsc.org In the plant kingdom, the growth hormone auxin (indole-3-acetic acid) highlights the functional diversity of this scaffold. rsc.org This rich history underscores the deep-rooted connection between the indole nucleus and fundamental biological processes, making its synthetic derivatives, like N-isobutyl-1H-indole-5-carboxamide, compelling subjects for biochemical investigation.

Significance of the Isobutyl Moiety in Ligand Design

In drug design, the incorporation of alkyl groups, such as the isobutyl moiety, is a critical strategy for modulating a compound's physicochemical and pharmacokinetic properties. researchgate.net The isobutyl group, a branched four-carbon alkyl substituent, significantly influences a molecule's interaction with its biological target.

Key contributions of the isobutyl group include:

Hydrophobicity and Lipophilicity: Alkyl groups are hydrophobic. The addition of an isobutyl group increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier, thereby improving bioavailability. researchgate.net

Binding Affinity: The size and shape of the isobutyl group can promote optimal van der Waals interactions within the hydrophobic pockets of a protein's active site. Failure to match these hydrophobic areas can severely impact binding affinity. The branched nature of the isobutyl group can provide a better steric fit than a linear chain, potentially increasing ligand-receptor binding energy and, consequently, potency and selectivity.

Metabolic Stability: Alkyl groups can act as metabolic shields, protecting more susceptible parts of a molecule from degradation by metabolic enzymes. This can prolong the compound's half-life in the body. researchgate.net

The strategic placement of an isobutyl group can therefore fine-tune the biological activity of a lead compound, transforming a moderately active molecule into a potent and specific therapeutic agent.

Overview of Research Trajectories for this compound and Related Analogues

While direct studies on this compound are limited, research on analogous compounds provides a clear indication of its potential areas of investigation. The primary research focus for indole-5-carboxamides has been in the development of inhibitors for enzymes implicated in disease, particularly Monoamine Oxidase B (MAO-B).

Indazole- and indole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B, an enzyme whose dysregulation is linked to neurodegenerative conditions like Parkinson's disease. nih.gov Structure-activity relationship (SAR) studies on these series have shown that the nature of the substituent on the carboxamide nitrogen is a critical determinant of potency and selectivity. For example, replacing a phenyl group with different substituents can dramatically alter the inhibitory concentration (IC₅₀).

| Compound | Target | Activity (IC₅₀) | Selectivity vs. MAO-A |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Human MAO-B | 0.227 nM | >5700-fold |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | Human MAO-B | 1.59 nM | >6000-fold |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 nM | >25000-fold |

Data sourced from a study on indazole- and indole-5-carboxamides as MAO-B inhibitors. nih.gov

Furthermore, research into other indole carboxamide isomers highlights different therapeutic targets. For instance, a series of 1H-indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor. nih.gov SAR studies in this series revealed that short alkyl groups at the C3 position of the indole ring were favorable for activity. nih.gov Similarly, novel indole-3-carboxamides have been explored as water-soluble CB1 receptor agonists. rsc.org

Given these precedents, the research trajectory for this compound would likely involve its synthesis and subsequent screening against a panel of biological targets, with a particular focus on enzymes like MAO-B. The isobutyl group would be a key variable in SAR studies, comparing its effects on potency and selectivity against other N-alkyl and N-aryl substituents.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)-1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9(2)8-15-13(16)11-3-4-12-10(7-11)5-6-14-12/h3-7,9,14H,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZWGEKNMDXOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708142 | |

| Record name | N-(2-Methylpropyl)-1H-indole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104447-76-9 | |

| Record name | N-(2-Methylpropyl)-1H-indole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104447-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylpropyl)-1H-indole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Indole Carboxamide Scaffolds

Retrosynthetic Analysis of N-Isobutyl-1H-indole-5-carboxamide

A retrosynthetic analysis of this compound identifies three primary bond disconnections that form the basis of its synthesis. The most straightforward disconnection is that of the amide bond, which retrosynthetically yields 1H-indole-5-carboxylic acid and isobutylamine (B53898). A second key disconnection targets the N-isobutyl bond, leading to the parent 1H-indole-5-carboxamide and an isobutyl halide or other electrophile. The most fundamental disconnection involves the indole (B1671886) ring itself, suggesting assembly from acyclic or benzene-based precursors, such as a substituted aniline (B41778), which already contains the necessary functionality for the subsequent formation of the carboxamide group at the C5 position.

This analysis suggests three principal forward synthetic strategies:

Amide Formation: Synthesis of the 1H-indole-5-carboxylic acid core, followed by coupling with isobutylamine.

N-Alkylation: Preparation of 1H-indole-5-carboxamide, followed by selective N-alkylation with an isobutylating agent.

Indole Ring Construction: Building the indole scaffold from a precursor that already contains the isobutylamino and carboxamide functionalities, or precursors thereof, on an aniline frame.

General Synthetic Routes to Indole-5-carboxamides

The synthesis of indole-5-carboxamides can be achieved through various established and contemporary chemical methods. These routes generally involve the initial formation of the indole nucleus, followed or preceded by the introduction of the C5-carboxamide and N-isobutyl groups.

Indole Ring Formation Strategies

The indole skeleton is a cornerstone of many natural products and pharmaceuticals, and numerous methods for its construction have been developed. luc.edu For the synthesis of 5-substituted indoles, strategies often begin with appropriately substituted anilines.

Key strategies include:

Fischer Indole Synthesis: This is one of the most widely used methods, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.net To obtain a 5-substituted indole, a 4-substituted phenylhydrazine is required.

Gassman Indole Synthesis: This one-pot method produces 3-thioalkoxyindoles from an aniline, which can then be desulfurized. luc.edu It is particularly useful for certain substitution patterns but may be ineffective for some electron-rich anilines. luc.edu

Palladium-Catalyzed Syntheses: Modern methods, such as the Larock indole synthesis, involve the palladium-catalyzed coupling of o-iodoanilines with alkynes, offering a route to highly substituted indoles. core.ac.uk

Domino Reactions: A recently developed route to C5-substituted 1-alkyl-1H-indole-3-carboxylic esters involves a domino aza-Michael addition, SNAr ring closure, and heteroaromatization sequence, starting from substituted methyl 2-arylacrylates and primary amines. nih.gov

The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Carboxamide Introduction at the C5 Position

Introducing a carboxamide group at the C5 position of the indole ring is a critical step. This can be accomplished either by functionalizing a pre-formed indole or by carrying the functionality through the ring-forming reaction.

From 5-Substituted Indole Precursors: A common approach is to start with a commercially available or synthesized 5-substituted indole, such as 5-bromoindole (B119039) or 5-nitroindole. luc.edu The bromo group can be converted to a carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide, or through palladium-catalyzed carbonylation. The nitro group can be reduced to an amine, which can then be diazotized and subjected to cyanation or carbonylation. The resulting nitrile or carboxylic acid is then converted to the carboxamide.

Direct C-H Functionalization: While C2 and C3 are the most nucleophilic positions on the indole ring, direct functionalization at C5 is possible under specific conditions, though less common. nih.gov

Coupling Reactions: Indole-5-carboxylic acid can be coupled with an amine to form the carboxamide. Standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. arkat-usa.org More recently, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) has also been used. mdpi.com

A general scheme for the synthesis of indole-5-carboxamides from indole-5-carboxylic acid is shown below.

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

| Indole-5-carboxylic acid | Isobutylamine | DCC, HOBt or BOP, DIPEA | This compound |

Table 1: Amide Coupling Reaction

N-Substitution with Isobutyl Groups

The final step in many synthetic routes is the alkylation of the indole nitrogen with an isobutyl group. The N-H bond of indole is weakly acidic and can be deprotonated with a suitable base to form the more nucleophilic indole anion. researchgate.netmdpi.com

Classical N-Alkylation: This typically involves a two-step process: deprotonation of the indole nitrogen with a strong base like sodium hydride (NaH) in a solvent such as DMF or THF, followed by reaction with an alkylating agent like isobutyl bromide or iodide. google.comrsc.org While effective, this method can sometimes lead to C-alkylation as a side reaction, depending on the conditions. researchgate.net

Catalytic N-Alkylation: Modern methods aim to avoid the use of stoichiometric strong bases. google.com Phase-transfer catalysis and reactions using bases like potassium or cesium carbonate are common. researchgate.net Enantioselective methods for N-alkylation have also been developed, such as the aza-Wacker-type reaction, which couples indoles with alkenols. nih.gov

| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent |

| 1H-Indole-5-carboxamide | Isobutyl bromide | Sodium Hydride | DMF/THF |

| 1H-Indole-5-carboxamide | 1-Iodobutane | Potassium Carbonate | Ionic Liquid |

Table 2: Representative N-Alkylation Conditions

Advanced Synthetic Transformations for Indole Carboxamide Derivatives

Beyond the fundamental construction of the target molecule, advanced methods can be used to further derivatize the indole carboxamide scaffold, enabling the synthesis of more complex structures.

Ortho-Metalation and Directed Lithiation

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca

The carboxamide group is a potent DMG. acs.orgnih.gov In the context of an N-substituted indole-5-carboxamide, the carboxamide moiety can direct lithiation to the C4 and C6 positions of the indole ring. The N-substituent on the carboxamide can influence the stability and reactivity of the lithiated intermediate.

The process involves treating the indole-5-carboxamide with a strong lithium base, such as n-butyllithium or s-butyllithium, often in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. unblog.fr The resulting aryllithium species can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce a wide range of substituents at the C4 or C6 position with high regioselectivity. This method provides a strategic advantage over classical electrophilic aromatic substitution, which often yields mixtures of isomers. wikipedia.org

Furthermore, N-aminal groups have been used as directing groups for the lithiation of the C2 position of the indole ring. acs.orgacs.org This highlights the versatility of directed metalation in achieving site-selective functionalization across the indole scaffold.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of complex organic molecules, including derivatives of indole carboxamides. acs.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate. wikipedia.orgresearchgate.net For the synthesis of derivatives of this compound, this reaction can be strategically utilized by starting with a halogenated indole-5-carboxamide precursor.

The general scheme for a Suzuki-Miyaura reaction on an indole-5-carboxamide scaffold would involve a halo-substituted indole, for instance, a 4- or 6-bromo-N-isobutyl-1H-indole-5-carboxamide, which can be coupled with various aryl or heteroaryl boronic acids. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a suitable ligand (e.g., a phosphine-based ligand), and a base. The choice of solvent, base, and ligand is crucial for the success of the reaction and often needs to be optimized for specific substrates. acs.org

A key advantage of the Suzuki-Miyaura coupling is its high functional group tolerance, allowing for the introduction of a wide variety of substituents onto the indole core without the need for extensive protecting group strategies. uantwerpen.be This makes it a highly valuable tool for creating libraries of analogues for structure-activity relationship (SAR) studies.

Table 1: Key Components in Suzuki-Miyaura Cross-Coupling of Halo-Indole-5-Carboxamides

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and neutralizes acid byproducts |

| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids | Provides the new carbon-based substituent |

| Solvent | Dioxane, Toluene, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate |

Vilsmeier–Haack Formylation and Subsequent Reactions

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgtcichemicals.comchemistrysteps.com The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com For the this compound scaffold, the Vilsmeier-Haack reaction would be expected to introduce a formyl group (-CHO) onto the indole ring. The regioselectivity of this electrophilic substitution on the indole nucleus is highly dependent on the substitution pattern of the indole ring itself. In many cases, formylation of indoles occurs at the C3-position due to its high electron density. pcbiochemres.comambeed.com

The resulting formylated this compound can then serve as a versatile intermediate for a variety of subsequent chemical transformations. The aldehyde functionality can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups through reactions such as the Wittig reaction or reductive amination, further expanding the chemical diversity of the indole carboxamide library.

Buchwald–Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly for the formation of arylamines. wikipedia.orgpcbiochemres.comnih.gov This reaction is highly relevant for the derivatization of the this compound scaffold, especially for the introduction of aryl or heteroaryl amine substituents.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination would typically start with a halogenated this compound precursor. This precursor can then be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often providing excellent results. pcbiochemres.com

This methodology allows for the synthesis of N-aryl and N-heteroaryl derivatives of indole-5-carboxamides, which are important scaffolds in medicinal chemistry. The reaction generally exhibits good functional group tolerance, making it a powerful tool for late-stage functionalization in drug discovery programs. rsc.orgresearchgate.net

Amidation Reactions and Coupling Reagents

The formation of the amide bond between 1H-indole-5-carboxylic acid and isobutylamine is the final key step in the synthesis of this compound. This transformation is typically achieved using a variety of amide coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. researchgate.netnih.govyoutube.com

A plethora of coupling reagents are available, each with its own advantages and specific applications. Common classes of coupling reagents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC) youtube.com and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)), phosphonium (B103445) salts (e.g., BOP reagent), and uronium salts (e.g., HATU and HBTU). rsc.orgacs.org The choice of coupling reagent, along with the use of additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), can significantly impact the reaction efficiency and minimize side reactions such as racemization if chiral centers are present. rsc.org

The general procedure involves dissolving the 1H-indole-5-carboxylic acid in a suitable solvent, adding the coupling reagent and any additives, followed by the addition of isobutylamine. The reaction is typically stirred at room temperature until completion.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. By-products can be challenging to remove. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization. |

| Uronium/Aminium Salts | HATU, HBTU | Very efficient, often used for difficult couplings. |

Purification and Characterization Techniques for Novel Indole Carboxamide Structures

The synthesis of novel indole carboxamide structures necessitates robust purification and characterization techniques to ensure the identity and purity of the final compounds.

Chromatographic Separation Methods

Chromatography is the cornerstone of purification in organic synthesis. For this compound and its derivatives, a variety of chromatographic techniques can be employed.

Flash Column Chromatography: This is the most common method for purifying multi-gram quantities of compounds. Silica gel is the typical stationary phase, and a solvent system of appropriate polarity (e.g., mixtures of hexanes and ethyl acetate) is used to elute the desired compound, separating it from starting materials, reagents, and by-products. rsc.org

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, especially for biological testing, preparative HPLC is often the method of choice. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of mixtures of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA).

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.

Spectroscopic Identification (e.g., NMR, IR, Mass Spectrometry – general methods, no specific compound data)

Once a compound has been purified, its structure must be unequivocally confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules. youtube.comthieme-connect.de

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the protons on the indole ring, the isobutyl group, and the amide N-H.

¹³C NMR provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For an indole carboxamide, characteristic absorption bands would be expected for the N-H stretch of the indole and the amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches of the indole ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and can also give insights into its structure through fragmentation patterns. nih.govscirp.orgtsijournals.comarkat-usa.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

X-Ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule, this method can establish its absolute configuration. In the case of this compound, which is achiral, X-ray crystallography provides invaluable information about its preferred conformation in the solid state.

While a specific crystal structure for this compound is not publicly available, the principles of conformational analysis can be applied to understand its likely structure. The key determinants of the molecule's conformation are the rotational barriers around its single bonds.

The conformation of the isobutyl group is of particular interest. The rotation around the C-C bonds of the isobutyl moiety is analogous to the conformational analysis of n-butane. unacademy.com The relative orientations of the methyl groups in butane (B89635) lead to different energy conformers, such as anti and gauche forms. byjus.comslideshare.net The anti-conformation, where the bulky groups are furthest apart (dihedral angle of 180°), is generally the most stable and lowest in energy. unacademy.combyjus.com Similarly, the isobutyl group in this compound will adopt a conformation that minimizes steric strain.

Should a single crystal of this compound be grown, X-ray diffraction analysis would yield a set of crystallographic data.

Table 2: Example Crystallographic Data Obtained from X-Ray Analysis

| Parameter | Description |

| Crystal System | The class of the crystal's symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |

| Bond Lengths | The distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

| Torsion (Dihedral) Angles | The angles between planes defined by sets of four atoms, which describe the conformation. |

This data allows for the construction of a detailed 3D model of the molecule, revealing the precise spatial arrangement of the indole ring and the isobutylcarboxamide side chain. This information is crucial for understanding how the molecule might interact with biological targets and for designing new derivatives with improved properties.

Structure Activity Relationship Sar Studies of N Isobutyl 1h Indole 5 Carboxamide and Analogues

Influence of Substituents on the Indole (B1671886) Core

The indole scaffold is a privileged structure in medicinal chemistry, and its substitution pattern plays a pivotal role in modulating the biological activity of its derivatives.

Positional Effects of Substitution (e.g., C2, C3, C5, C6)

The location of substituents on the indole ring of carboxamide derivatives significantly impacts their activity. Studies on related indole-2-carboxamides have shown that substitutions at the C5 position can be critical for activity. For instance, the presence of a chloro or fluoro group at the C5 position of certain 1H-indole-2-carboxamides was found to enhance their modulatory potency at the CB1 receptor. nih.gov While this finding is on a different isomer, it highlights the sensitivity of the indole C5 position to substitution.

Electronic and Steric Effects of Substituents

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents on the indole core are crucial determinants of activity. For instance, in a series of indole-2-carboxamide derivatives, the introduction of dihalo substitutions (e.g., dichloro) at positions like C5 and C7 resulted in varied antiproliferative activity, suggesting that both the electronic and steric properties of the halogens play a role. nih.gov Specifically, a 5,7-dichloro derivative showed different potency compared to a 5-chloro derivative, indicating a complex interplay of these effects. nih.gov

The introduction of bulky groups can either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes. The choice between electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, cyano) can significantly alter the electron density of the indole ring system, affecting its ability to form hydrogen bonds or engage in π-stacking interactions with a receptor.

Role of Indole Nitrogen Substitution (N1 position)

The substitution at the N1 position of the indole ring is a key modification that can dramatically alter the properties and activity of indole derivatives. An unsubstituted indole N-H group is capable of acting as a hydrogen bond donor, an interaction that can be critical for receptor binding. nih.gov For example, in a study of indole-5-propanoic acid derivatives, N-methylation of the indole led to a significant loss of GPR40 agonistic activity, suggesting the importance of the N-H group for receptor interaction. nih.gov

Conversely, the introduction of an alkyl or aryl group at the N1 position can enhance lipophilicity and introduce new points of interaction. In the context of cannabimimetic indoles, the length of the N1-alkyl chain was found to be a critical determinant of binding affinity to cannabinoid receptors. nih.govbohrium.com This highlights that for N-Isobutyl-1H-indole-5-carboxamide analogues, the decision to maintain the N-H group or to introduce a substituent at the N1 position would be a critical fork in the design strategy, depending on the desired target interactions.

Impact of the Amide Moiety and N-Alkyl Substitution

The amide linkage and the nature of its N-alkyl substituent are fundamental to the identity and activity of this compound.

Comparison of N-Isobutyl with Other Alkyl Chains (e.g., n-propyl, n-butyl, t-butyl, n-pentyl, n-hexyl)

The length and branching of the N-alkyl chain can profoundly affect a compound's biological activity, primarily by influencing its lipophilicity and steric fit within a binding site. While direct comparative data for this compound is scarce, general principles from related compound series can provide valuable insights.

In studies of cannabimimetic indoles, the length of the N-alkyl chain was systematically varied. Optimal binding to both CB1 and CB2 receptors was observed with a five-carbon (pentyl) side chain. nih.govbohrium.com An alkyl chain of 3 to 6 carbons was generally sufficient for high-affinity binding, while extending it to a heptyl group led to a significant decrease in affinity. nih.gov This suggests the presence of a hydrophobic pocket of a specific size in the receptor.

The following table illustrates hypothetical relative activities based on the general principles observed in related indole series, where a certain chain length is optimal.

| N-Alkyl Substitution | Potential Relative Activity | Rationale |

| n-Propyl | Moderate | May be too short for optimal hydrophobic interactions. |

| n-Butyl | High | Often a good balance of lipophilicity and size. |

| Isobutyl | High | Branched isomer of n-butyl, may offer different steric interactions. |

| t-Butyl | Moderate to Low | Increased steric bulk may hinder binding. |

| n-Pentyl | Optimal | Often cited as optimal for receptor binding in related series. nih.govbohrium.com |

| n-Hexyl | High to Moderate | May approach the upper limit of the optimal chain length. |

It is crucial to note that these are generalized trends and the optimal chain length can vary significantly depending on the specific biological target.

Branched vs. Linear Alkyl Group Effects

The branching of the N-alkyl chain introduces specific steric and conformational constraints that can lead to differences in activity compared to their linear counterparts. The isobutyl group, being a branched isomer of n-butyl, presents a different three-dimensional shape to a binding site.

In drug design, varying the bulk of an alkyl group (e.g., methyl, ethyl, propyl, butyl, isopropyl, isobutyl, or t-butyl) is a common strategy to probe the dimensions of a hydrophobic pocket. uomustansiriyah.edu.iq A branched substituent like isobutyl or isopropyl can provide greater steric hindrance closer to the amide nitrogen compared to their linear counterparts. This can be advantageous if it leads to a more favorable orientation within the binding site or enhances selectivity for a particular receptor. For example, the replacement of a methyl group with a bulkier isopropyl group in adrenaline led to selectivity for β-adrenergic receptors over α-receptors. uomustansiriyah.edu.iq

Conversely, the increased bulk of a branched chain could also lead to a steric clash, reducing binding affinity. The Taft steric factor (Es) is a quantitative measure of this effect, with branched groups like isopropyl having a significantly greater steric factor than their linear counterparts like n-propyl. youtube.com Therefore, the effect of a branched versus a linear alkyl group is highly context-dependent and is a critical parameter to investigate in the SAR of this compound analogues.

Aromatic vs. Aliphatic Amide Substituents

The choice between an aromatic and an aliphatic substituent on the amide nitrogen of an indole-5-carboxamide can dramatically influence its biological activity. This is exemplified in studies of analogous compounds targeting enzymes such as monoamine oxidase B (MAO-B).

Research on a series of indole-5-carboxamide derivatives as MAO-B inhibitors has shown that compounds with aromatic N-substituents, such as a 3,4-dichlorophenyl group, exhibit exceptionally high potency, with IC50 values in the subnanomolar range. acs.orgnih.gov For instance, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide was identified as a highly potent MAO-B inhibitor. acs.orgnih.gov The aromatic ring in these analogues is thought to engage in favorable interactions, such as π-π stacking, with amino acid residues within the enzyme's active site.

| Substituent Type | General Effect on Activity (Target Dependent) | Example from Analogous Series (MAO-B) |

| Aromatic | Often leads to high potency through specific interactions like π-π stacking. | N-(3,4-dichlorophenyl) substitution results in subnanomolar IC50 values. acs.orgnih.gov |

| Aliphatic | Activity is dependent on the size and shape of the binding pocket; may be preferred for hydrophobic interactions. | Replacement of the aryl group generally leads to a decrease in MAO-B inhibitory activity. |

Conformational Flexibility of the Amide Linkage

In this compound, the orientation of the isobutyl group relative to the indole core is determined by the rotation around the C-N bond of the amide linkage. This conformation dictates how the isobutyl group is presented to the binding site of a protein. The flexibility of the isobutyl chain itself allows for multiple conformations, enabling it to adapt to the shape of a hydrophobic pocket.

Computational modeling studies on related indole derivatives can provide insights into the preferred conformations and the energy barriers between them. While specific conformational analysis of this compound is not extensively documented in publicly available literature, it is understood that the molecule's ability to adopt a low-energy conformation that is complementary to its target's binding site is a prerequisite for biological activity.

Structure-Selectivity Relationships (SSR)

Selectivity is a crucial attribute of a drug candidate, as it minimizes off-target effects. The structural features of this compound and its analogues are key to their selectivity for one biological target over another.

Again, the study of indole-5-carboxamides as MAO inhibitors provides valuable insights into SSR. The research demonstrated that N-aryl substituted indole-5-carboxamides are not only potent but also highly selective for MAO-B over its isoform, MAO-A. acs.orgnih.gov For example, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide displayed over 5700-fold selectivity for MAO-B. acs.orgnih.gov This high degree of selectivity is attributed to the specific interactions of the dichlorophenyl group with the distinct amino acid residues in the active site of MAO-B.

For an aliphatic substituent like the isobutyl group, the selectivity profile would be expected to be different. The absence of the specific interactions provided by the aromatic ring would likely alter the binding affinity for different targets. Depending on the nature of the off-targets, an N-aliphatic substituent could potentially lead to a more or less selective compound. For instance, if the binding pockets of two related targets differ in their aromatic and aliphatic character, switching from an N-aryl to an N-alkyl substituent could be a strategy to tune selectivity.

| Compound/Substituent | Target A (e.g., MAO-B) IC50 | Target B (e.g., MAO-A) IC50 | Selectivity (IC50 A / IC50 B) |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 nM acs.orgnih.gov | >10,000 nM acs.orgnih.gov | >5700-fold for MAO-B acs.orgnih.gov |

| N-aliphatic analogues | Target-dependent | Target-dependent | Expected to differ significantly from N-aryl analogues. |

Ligand Efficiency and Lipophilic Ligand Efficiency (LLE) Analysis

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are two metrics used to assess the quality of a compound during the lead optimization process.

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It is calculated as: LE = -RTln(IC50 or Ki) / N where R is the gas constant, T is the absolute temperature, and N is the number of heavy atoms. A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP where pIC50 is the negative logarithm of the IC50 value. A higher LLE value (typically >5) is desirable, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to poor pharmacokinetic and safety profiles. researchgate.net

| Metric | Formula | Desired Value | Significance |

| Ligand Efficiency (LE) | -RTln(IC50 or Ki) / N | Higher is better | Indicates binding efficiency per atom. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 researchgate.net | Balances potency and lipophilicity. researchgate.net |

Molecular Interactions and Biochemical Target Engagement of Indole Carboxamide Derivatives

Enzyme Inhibition Kinetics and Mechanisms

The indole (B1671886) carboxamide scaffold has proven to be a versatile template for the design of inhibitors targeting a variety of enzymes involved in different pathological conditions. The following sections detail the inhibition kinetics and mechanisms of these derivatives against several key enzymes.

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comupm.edu.my Overproduction of uric acid can lead to hyperuricemia and gout. mdpi.comupm.edu.my Several indole-based compounds have been identified as potent XO inhibitors.

Research has shown that N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles are effective XO inhibitors. nih.gov One of the most potent compounds in this series, compound 47 , displayed an IC50 value of 0.085 μM, which is approximately 14-fold more potent than the clinically used drug allopurinol (B61711) (IC50 = 9.80 μM). nih.gov Structure-activity relationship (SAR) studies revealed that the presence of an isopropyl substitution enhances XO inhibition, and shorter alkyl chain lengths are associated with increased activity. nih.gov

Another study identified a series of novel non-purine XO inhibitors, including 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole derivatives. nih.gov Kinetic studies of N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide demonstrated a competitive type of inhibition with respect to the enzyme's substrate. researchgate.net Molecular docking studies suggest that these inhibitors bind to the active site of XO, preventing the substrate from accessing the catalytic machinery. mdpi.com

Table 2: Xanthine Oxidase Inhibition by Indole Derivatives

| Compound | Scaffold | IC50 (µM) | Inhibition Type |

| 47 | N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide | 0.085 | Not Specified |

| Allopurinol | Purine analog | 9.80 | Competitive |

| N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide | N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide | Not Specified | Competitive |

c-Jun N-terminal Kinase 3 (JNK3) Inhibition

c-Jun N-terminal Kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. nih.gov It is a key mediator of neuronal apoptosis and has been identified as a promising therapeutic target for neurodegenerative diseases. nih.gov

Several reversible JNK3 inhibitors have been developed that competitively bind to the ATP-binding site of the enzyme. nih.gov For instance, 11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt (IQ-1S) was identified as a high-affinity JNK3 inhibitor that demonstrates a dose-dependent neuroprotective effect. nih.gov Molecular modeling studies have shown that these inhibitors form crucial hydrogen bonds within the JNK3 active site, leading to their inhibitory activity. nih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and transcription, making it a prime target for antiviral drug development. nih.govnih.govnih.gov Indole-containing compounds have been investigated as potential inhibitors of Mpro.

In silico studies have identified several indole derivatives with the potential to inhibit SARS-CoV-2 Mpro. nih.govpharmascigroup.us For example, ester derivatives of 5-chloropyridin-3-ol with various indole carboxylic acids have shown potent inhibitory activity against both SARS-CoV and SARS-CoV-2 3CLpro in enzymatic and cell-based assays. nih.gov X-ray crystallographic studies have revealed that the indole carboxylate scaffold plays a key role in binding to the active site of the protease. nih.gov The position of the carboxylic acid and substituents on the indole ring are crucial for inhibitory potency and antiviral activity. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histones. google.comnih.gov Inhibition of HDACs has emerged as a promising strategy for cancer therapy. nih.govnih.gov Indole-based hydroxamic acid derivatives have been developed as potent HDAC inhibitors.

A series of substituted indole-based hydroxamic acid derivatives exhibited potent anti-proliferative activities in various tumor cell lines. nih.gov Compound 4o from this series was found to be a potent inhibitor of both HDAC1 (IC50 = 1.16 nM) and HDAC6 (IC50 = 2.30 nM). nih.gov Another compound, 4k , showed a preference for inhibiting HDAC6 over HDAC1, with IC50 values of 115.20 nM and 5.29 nM, respectively. nih.gov

Furthermore, indole-6-carboxylic acid and indole-5-carboxylic acid hydroxyamide compounds have been described as selective HDAC8 inhibitors. google.com Another study reported a series of N-hydroxycinnamamide-based HDAC inhibitors with an indole-containing cap group, with some compounds showing comparable or even superior activity to the approved drug SAHA. nih.gov

Table 3: HDAC Inhibition by Indole Derivatives

| Compound | Target | IC50 (nM) |

| 4o | HDAC1 | 1.16 |

| 4o | HDAC6 | 2.30 |

| 4k | HDAC1 | 115.20 |

| 4k | HDAC6 | 5.29 |

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. mdpi.comacs.orgnih.gov It has become an important target for the treatment of B-cell malignancies and autoimmune diseases. mdpi.commdpi.com

A variety of indole carboxamide derivatives have been developed as potent BTK inhibitors. For example, 2,3-dimethylindole-7-carboxamides have shown excellent potency and improved selectivity. mdpi.com One derivative, compound 40 , exhibited an IC50 value of 12 nM against BTK. mdpi.com Another class of inhibitors, pyridine (B92270) carboxamides, also demonstrated potent and selective BTK inhibition with excellent enzymatic and cellular activity. mdpi.com Compound 8 from this series showed an IC50 of 0.6 nM against BTK. mdpi.com

Furthermore, the introduction of a fluorine atom at the C5 position of a dimethylindole carboxamide core resulted in a five-fold enhancement in BTK inhibition (IC50: 0.1 nM versus 0.52 nM). mdpi.com Oxindole derivatives have also been identified as promising anti-BTK candidates, with some compounds showing significant cytotoxic effects in BTK-high human B-cell lymphoma cells. acs.org

Table 4: BTK Inhibition by Indole Carboxamide Derivatives

| Compound | Scaffold | IC50 (nM) |

| 40 | 2,3-dimethylindole-7-carboxamide | 12 |

| 8 | Pyridine carboxamide | 0.6 |

| Branebrutinib analog | Dimethylindole carboxamide | 0.52 |

| 5-fluoro-dimethylindole carboxamide analog | Dimethylindole carboxamide | 0.1 |

Protein Kinase B (Akt) Inhibition

There is currently no scientific literature available that describes the inhibition of Protein Kinase B (Akt) by N-Isobutyl-1H-indole-5-carboxamide or other indole-5-carboxamide derivatives. Research into the inhibition of Akt by indole-based molecules has primarily focused on different structural isomers, such as oxindole-pyridine-based compounds. nih.gov Therefore, the potential for this compound to act as an Akt inhibitor remains uncharacterized.

HIV-1 Integrase Strand Transfer Inhibition

An extensive review of the current scientific literature reveals no studies on the activity of this compound as an inhibitor of HIV-1 integrase strand transfer. While derivatives of indole-2-carboxylic acid have been identified as a scaffold for developing HIV-1 integrase inhibitors, this activity has not been reported for the indole-5-carboxamide isomer. nih.gov The specific structural requirements for binding to the HIV-1 integrase active site appear to be a key determinant of inhibitory activity, and the effect of the carboxamide group at the 5-position of the indole ring in this context has not been explored.

Trypanosoma brucei N-Myristoyltransferase (NMT) Inhibition

There is no available research to suggest that this compound is an inhibitor of Trypanosoma brucei N-Myristoyltransferase (NMT). The development of inhibitors for this crucial parasitic enzyme has focused on other classes of molecules, including pyrazole (B372694) sulfonamides and other heterocyclic scaffolds. nih.govmdpi.comnih.gov While indole-containing compounds have been investigated as potential therapeutic agents against Trypanosoma species, the specific activity of this compound against T. brucei NMT has not been documented in the scientific literature.

Heme Oxygenase (HO) Activity Modulation

A thorough search of scientific databases indicates that there are no published studies on the modulation of Heme Oxygenase (HO) activity by this compound or its derivatives. The regulation of HO activity is a complex process, and while various compounds are known to induce or inhibit this enzyme, the role of indole-5-carboxamides in this pathway has not been investigated.

Identification of Molecular Binding Sites and Key Residues

Given the absence of studies on the interaction of this compound with Protein Kinase B (Akt), HIV-1 Integrase, Trypanosoma brucei N-Myristoyltransferase (NMT), or Heme Oxygenase (HO), the molecular binding sites and key amino acid residues involved in any potential interactions remain unidentified.

Allosteric Modulation by Indole Carboxamide Derivatives

The potential for this compound to act as an allosteric modulator has not been explored in the context of the aforementioned targets. Research into the allosteric modulation properties of indole carboxamides has been concentrated on indole-2-carboxamide derivatives, particularly in relation to the cannabinoid CB1 receptor. nih.govnih.govacs.orgacs.org These studies have highlighted specific structural requirements for allosteric activity that are distinct to the indole-2-carboxamide scaffold. There is no evidence to suggest that this compound possesses similar allosteric modulatory capabilities.

Computational Chemistry and Molecular Modeling in Indole Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Isobutyl-1H-indole-5-carboxamide, docking simulations are instrumental in understanding how it might interact with biological targets such as enzymes or receptors.

Prediction of Binding Modes

Docking studies on related indole-5-carboxamide derivatives have successfully predicted their binding modes within the active sites of various proteins. For instance, computational docking of N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, a potent inhibitor of monoamine oxidase B (MAO-B), has provided a rationale for its high potency. nih.gov These studies typically reveal key hydrogen bonding and hydrophobic interactions that are crucial for the ligand's affinity. The carboxamide functional group, in particular, is often involved in forming hydrogen bonds with amino acid residues in the target's binding pocket. nih.gov For this compound, it is predicted that the amide would act as both a hydrogen bond donor and acceptor, while the isobutyl group would likely engage in hydrophobic interactions.

Estimation of Binding Affinities

A significant outcome of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy. mdpi.com These values provide a semi-quantitative prediction of how strongly a ligand will bind to a target. For a series of N-arylsulfonyl-indole-2-carboxamide derivatives, docking scores were found to be largely consistent with their experimentally determined activities. mdpi.com In a hypothetical docking of this compound against a target protein, the calculated binding affinity would be compared with that of known inhibitors to gauge its potential efficacy.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Monoamine Oxidase B | - | Not specified in abstract |

| N-arylsulfonyl-indole-2-carboxamide derivative | Fructose-1,6-bisphosphatase | Not specified in abstract | Met18, Gly21, Gly26, Leu30, Thr31 mdpi.com |

| Indole-2-carboxamide analog | MmpL3 | Not specified in abstract | Not specified in abstract nih.gov |

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. This technique simulates the movement of atoms and molecules, providing a deeper understanding of the complex's stability and the role of the surrounding solvent.

Conformational Dynamics of Ligand-Target Complexes

MD simulations can reveal how the binding of a ligand like an indole (B1671886) carboxamide affects the conformational dynamics of the target protein. Studies on N-arylsulfonyl-indole-2-carboxamide derivatives have shown that potent inhibitors can form stable complexes with their target enzyme with minimal conformational changes in the binding pocket. mdpi.com An MD simulation of this compound bound to a hypothetical target would allow researchers to assess the stability of the predicted binding pose and identify any conformational rearrangements that might occur upon binding. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation. acs.org

Quantum Chemical Calculations

Quantum chemical calculations provide a highly detailed electronic structure-level understanding of a molecule. These methods are used to calculate a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties.

For indole and its derivatives, quantum chemical calculations using methods like Density Functional Theory (DFT) have been employed to determine optimized bond lengths and angles. ijrar.org Such calculations for this compound would provide precise information about its three-dimensional structure and the distribution of electrons within the molecule. This information is fundamental for understanding its reactivity and intermolecular interactions. Furthermore, quantum chemical methods can be used to calculate properties like gas-phase basicity and proton affinity, which are important for predicting how the molecule will behave in different chemical environments. researchgate.net

| Calculation Type | Information Obtained | Example Application for Indole Derivatives |

| Geometry Optimization | Optimized bond lengths, bond angles, and dihedral angles | Determination of the 3D structure of ethyl indole-2-carboxylate (B1230498) ijrar.org |

| Vibrational Analysis | Infrared and Raman spectra predictions | Assignment of vibrational modes for ethyl indole-2-carboxylate ijrar.org |

| Electronic Structure | Electron density, electrostatic potential, frontier molecular orbitals | Understanding reactivity and intermolecular interaction sites rsc.org |

| Thermochemical Calculations | Gas-phase basicity, proton affinity | Predicting behavior in different chemical environments researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.orgfarmaciajournal.com

QSAR models can be developed using either 2D or 3D descriptors. 2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule, such as topological indices and physicochemical properties. farmaciajournal.comnih.gov In a study on 1H-3-indolyl derivatives, 2D-QSAR modeling was used to predict antioxidant activity, successfully identifying key molecular properties contributing to this effect. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. These methods generate fields around the molecules to represent their steric and electrostatic properties, which are then correlated with biological activity. nih.gov A 3D-QSAR study on indole-2-carboxamide derivatives as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa) developed highly predictive CoMFA and CoMSIA models. nih.gov The resulting contour maps provided a visual representation of the regions where steric bulk and specific electrostatic properties would enhance or diminish activity, offering clear guidelines for designing novel inhibitors. nih.gov Similarly, a 3D-QSAR model for indole-2-carboxamides as MmpL3 inhibitors complemented findings from molecular docking and dynamics simulations. tandfonline.com

The development of predictive QSAR models is a key outcome of these studies. For a series of N-Arylsulfonyl-Indole-2-Carboxamide derivatives, a Gradient Boosting Regression (GBR) model was developed that showed a high correlation (R² of 0.943 for the training set and 0.916 for the test set) for predicting inhibitory activity against Fructose-1,6-Bisphosphatase. biorxiv.orgbenthamdirect.com This demonstrates the potential of such models to accurately forecast the activity of new, unsynthesized compounds. biorxiv.orgbenthamdirect.com

Table 2: Statistical Parameters of a QSAR Model for N-Arylsulfonyl-Indole-2-Carboxamide Derivatives

| Data Set | R² | Mean Squared Error (MSE) |

|---|---|---|

| Training Set | 0.943 | 0.135 |

| Test Set | 0.916 | 0.213 |

Data from a study on Fructose-1,6-Bisphosphatase inhibitors. benthamdirect.com

Virtual Screening and De Novo Ligand Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.orgnih.gov This can be done using either ligand-based or structure-based approaches. In cases where the 3D structure of the target is unknown, ligand-based virtual screening, which relies on the similarity to known active compounds, is a valuable tool. acs.orgnih.gov For instance, a ligand-based virtual screening workflow was successfully employed to discover indole derivatives as potent DNA gyrase ATPase inhibitors. acs.orgnih.gov

De novo ligand design, on the other hand, involves the computational construction of novel molecules with desired properties, often by assembling molecular fragments within the active site of a target protein. youtube.com This approach can be guided by analyzing the active site to identify key interaction points and then building a molecule that complements these features. youtube.com

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are powerful strategies in medicinal chemistry.

Ligand-based drug design is employed when the three-dimensional structure of the target protein is not available. This approach relies on the knowledge of molecules that bind to the target. nih.gov By studying the common structural features and properties of these known ligands, a pharmacophore model can be developed, which represents the essential steric and electronic features required for biological activity. farmaciajournal.com This model can then be used to design new molecules or to search databases for compounds with similar features. acs.orgnih.gov

Structure-based drug design , conversely, depends on the availability of the 3D structure of the biological target, typically determined through X-ray crystallography or NMR spectroscopy. nih.govacs.org This approach allows for the detailed analysis of the binding site and the interactions between the target and a ligand. Molecular docking simulations can be used to predict the binding mode and affinity of different compounds, guiding the optimization of lead molecules. nih.govnih.gov For example, the structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors involved optimizing a hit compound based on its interactions within the kinase active site. nih.gov

Pre Clinical Pharmacological and Biological Activity Mechanistic Focus

In Vitro Cell-Based Assays

No specific in vitro cell-based assay results for N-Isobutyl-1H-indole-5-carboxamide have been reported in the accessible scientific literature. The following sections outline the types of assays that would be necessary to characterize its potential activities, based on studies of similar indole-containing molecules.

Cell Proliferation and Viability Modulation

Studies on various cancer cell lines are typically conducted to assess the antiproliferative effects of novel compounds. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays would be used to determine the concentration-dependent inhibition of cell growth and viability. For example, series of indole-3-isoxazole-5-carboxamide derivatives have been screened against various cancer cell lines, including liver, breast, and colon cancer, to determine their IC₅₀ values (the concentration required to inhibit cell growth by 50%). However, no such data is available for this compound.

Apoptosis and Autophagy Induction Mechanisms

Should a compound exhibit antiproliferative activity, further assays are employed to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. It can be detected using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between healthy, apoptotic, and necrotic cells. Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. The modulation of autophagy by a compound can be investigated by monitoring the formation of autophagosomes and the processing of key proteins like LC3. While other novel carboxamide derivatives have been studied for their ability to induce apoptosis or autophagy in cancer cells, no such investigations have been published for this compound.

Signaling Pathway Modulation (e.g., cAMP, phosphorylation events)

Many drugs exert their effects by modulating specific signaling pathways. For instance, the intracellular levels of cyclic AMP (cAMP) are crucial in processes like platelet aggregation, and agents that elevate cAMP can inhibit this process. Protein phosphorylation, mediated by kinases, is another critical regulatory mechanism in cells. The discovery of a novel class of cyclin-dependent kinase (CDK) inhibitors, for example, involved assessing their impact on cell proliferation and the cell cycle. There is no available data on whether this compound can modulate cAMP levels or affect specific phosphorylation events.

Antiplatelet Activity (e.g., ADP-induced aggregation)

The ability of a compound to inhibit platelet aggregation is a key indicator of potential antithrombotic activity. This is often tested in vitro by measuring the aggregation of human platelets induced by agents like adenosine (B11128) diphosphate (B83284) (ADP). No studies have reported on the antiplatelet activity of this compound.

Antitrypanosome Activity in Cell Culture

Protozoan parasites of the genus Trypanosoma are responsible for diseases such as human African trypanosomiasis (sleeping sickness). The indole (B1671886) scaffold is a feature in some compounds developed as antitrypanosomal agents. The in vitro activity of a compound against Trypanosoma brucei, the parasite responsible for sleeping sickness, is a critical first step in the drug discovery process for this disease. While other indoline-2-carboxamide derivatives have been identified as inhibitors of Trypanosoma brucei, no such data exists for this compound.

Antioxidant Properties (e.g., DPPH inhibition)

The antioxidant potential of a compound can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. The result is often expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ethenyl indoles have demonstrated antioxidant activity that is dependent on their substituents. However, the specific DPPH inhibition or any other antioxidant capacity measurement for this compound has not been reported.

Anti-inflammatory Mechanism Studies (e.g., leukotriene biosynthesis inhibition)

A thorough search of scientific databases and literature yields no specific studies investigating the anti-inflammatory mechanisms of this compound. Consequently, there is no available data detailing its potential effects on pathways such as leukotriene biosynthesis inhibition or other mechanisms related to inflammation.

In Vitro Biochemical Assays

Enzyme Activity Modulation Assays

There are no publicly available research findings from in vitro biochemical assays designed to assess the modulatory effects of this compound on specific enzymes. Data regarding its inhibitory or activating profile against any enzyme target, including IC₅₀ or Kᵢ values, remains uncharacterized in published literature.

Receptor Binding Displacement Assays (e.g., radioligand binding)

No studies utilizing receptor binding displacement assays, such as radioligand binding, have been published for this compound. Therefore, its affinity and selectivity for any specific receptors are currently unknown.

Mechanistic Insights from Pre-clinical Animal Models

In vivo Proof-of-Concept Studies (e.g., antiplatelet, antithrombotic, hypouricemic effects in animal models - mechanistic insights only)

Mechanistic insights from in vivo proof-of-concept studies for this compound are absent from the scientific literature. No animal model data has been published to support or detail its potential antiplatelet, antithrombotic, or hypouricemic activities.

Exploration of Target Engagement in Animal Tissues

There is no available data from pre-clinical studies exploring the target engagement of this compound in animal tissues. Research confirming the interaction of this compound with its putative biological target in a whole-organism context has not been published.

Drug Discovery and Lead Optimization Strategies for Indole Carboxamide Scaffolds

High-Throughput Screening (HTS) Hit Identification and Validation

The discovery of novel drug candidates frequently begins with high-throughput screening (HTS), a process that allows for the rapid assessment of large, diverse chemical libraries against a specific biological target. combichemistry.com For the indole (B1671886) carboxamide class, HTS has been instrumental in identifying initial "hits." Phenotypic screening of extensive compound libraries against whole organisms or cells is a common approach. For instance, a cell-based high-content screening (HCS) of a library of small drug-like molecules led to the identification of three hits containing an indole core that were active against the intracellular forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov These initial hits displayed moderate potency and good selectivity against the host cells, marking them as viable starting points for a drug discovery program. acs.orgnih.gov

Similarly, HTS campaigns have identified indole derivatives for other targets. A screening program to find inhibitors of human nonpancreatic secretory phospholipase A2 (hnps-PLA2) generated lead compounds, including an indole-3-acetic acid derivative, which served as a foundation for further development of indole-3-acetamides. researchgate.net In another example, high-throughput screening identified an N'-(sulfonyl)pyrazoline-1-carboxamidine scaffold as a promising neutral core for developing 5-HT₆R antagonists, showcasing the power of HTS to uncover novel chemotypes for challenging targets. nih.gov

Once a hit is identified, it undergoes a validation process. This involves re-synthesis of the compound to confirm its activity, thereby eliminating false positives that can arise from library sample impurities or degradation. The validated hits are then subjected to further assays to confirm their mechanism of action, such as direct biochemical assays against the target enzyme. acs.org This crucial step ensures that the observed cellular activity is due to the intended biological interaction.

Hit-to-Lead and Lead Generation Processes for Indole Carboxamide Series

Following validation, the most promising hits enter the hit-to-lead (H2L) phase, a critical stage in drug design focused on improving the potency, selectivity, and physicochemical properties of the initial compounds. nih.govyoutube.com This process relies heavily on establishing a structure-activity relationship (SAR), which systematically explores how chemical modifications to the hit molecule affect its biological activity.

For the indole carboxamide series targeting T. cruzi, initial SAR exploration involved synthesizing analogs with different substituents at the 5' position of the indole core. acs.orgnih.gov This work revealed that small, electron-donating aliphatic groups like methyl and cyclopropyl (B3062369) were favored for potency, while electron-withdrawing groups such as halogens resulted in inactive compounds. acs.org This systematic modification and testing, a hallmark of the hit-to-lead process, helps to delineate the chemical space that is most favorable for biological activity. During one such campaign, a total of 153 compounds were designed and synthesized to explore the SAR. nih.gov

Lead generation also involves exploring different regions of the molecule. In the optimization of indole-2-carboxamides, modifications to the linker between the indole core and another part of the molecule were explored. acs.org Changes such as shifting the position of a methylene (B1212753) group or extending the side chain led to inactive compounds, indicating a strict spatial requirement for activity. acs.orgnih.gov Reversing the amide bond, however, restored potency, demonstrating that subtle structural changes can have profound effects on biological function. acs.orgnih.gov These iterative cycles of design, synthesis, and testing are aimed at identifying a "lead compound" with a more balanced profile of potency and drug-like properties, making it suitable for further, more intensive optimization. acs.org

| Compound Modification (Indole-2-carboxamide vs. T. cruzi) | Result | Reference |

| Addition of small, electron-donating groups (e.g., methyl) at 5' position | Favorable for potency | acs.org |

| Addition of electron-withdrawing groups (e.g., halogens) at 5' position | Inactive compounds | acs.org |

| Homologating the linker side chain | Inactive compound | acs.orgnih.gov |

| Reversing the amide linker | Potency restored, but higher metabolic instability | acs.orgnih.gov |

| N-methylation of the amide | Equipotent compound | acs.orgnih.gov |

Lead Optimization Principles Applied to Indole Carboxamides

Lead optimization is the final pre-clinical stage where a lead compound is refined to produce a clinical candidate. This phase focuses on enhancing desired properties while minimizing potential liabilities.

A primary goal of lead optimization is to maximize the potency of a compound against its intended target while ensuring it does not interact with other targets, a property known as selectivity. For indole-2-carboxamides developed as antimycobacterial agents, SAR studies showed that bulky, electron-withdrawing, and lipophilic groups at the meta-position of a connected ring were optimal for activity. nih.gov For example, a meta-chloro analog exhibited a 4-fold increase in potency against M. abscessus and a 16-fold increase against M. tb compared to its para-substituted counterpart. nih.gov

In the development of inhibitors for secreted phospholipase A2 type X (sPLA2-X), a lead generation effort identified a novel series of indole-2-carboxamides with promising selectivity against other sPLA2 isoforms. researchgate.netnih.gov Further optimization efforts were then directed at improving this selectivity profile. researchgate.net Similarly, for indole-based cannabinoid receptor 1 (CB1) allosteric modulators, specific structural features were found to be key for binding affinity, including an electron-withdrawing group at the C5-position of the indole ring. nih.govacs.org The replacement of a chloro group with a fluoro group was found to be suboptimal, while a methoxy (B1213986) group led to a significant decrease in both binding affinity and cooperativity. nih.govacs.org

Strong biochemical potency must translate into effective cellular activity. Indole-2-carboxamide derivatives have been evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. nih.govrsc.org The most potent compounds in this series exhibited significant antiproliferative activity against multiple cancer cell lines, with GI₅₀ values in the nanomolar range, comparable to the reference drug erlotinib. rsc.org For instance, compound 5j showed a mean GI₅₀ of 37 nM. rsc.org These compounds also demonstrated direct inhibition of both EGFR and CDK2 in biochemical assays, confirming their dual-targeting mechanism. nih.govrsc.org

In another study, a series of indole-based derivatives were designed and synthesized, showing promising antiproliferative activity with GI₅₀ values ranging from 26 nM to 86 nM. mdpi.com The most potent derivative, Va , was 1.3-fold more potent than the reference drug erlotinib. mdpi.com These compounds were also shown to induce apoptosis in cancer cells, a crucial mechanism for anticancer drugs. mdpi.com

| Compound | Target(s) | Cellular Activity (GI₅₀) | Biochemical Activity (IC₅₀) | Reference |

| 5j | EGFR/CDK2 | 37 nM (mean) | EGFR: 93 nM; CDK2: 24 nM | rsc.org |

| 5i | EGFR/CDK2 | 49 nM (mean) | EGFR: 85 nM; CDK2: 19 nM | rsc.org |

| Va | EGFR/BRAFV600E/VEGFR-2 | 26 nM | EGFR: 71 nM; BRAFV600E: 120 nM; VEGFR-2: 2.1 nM | mdpi.com |

| Ve | EGFR/BRAFV600E/VEGFR-2 | 44 nM | EGFR: 94 nM; BRAFV600E: 110 nM; VEGFR-2: 1.1 nM | mdpi.com |

A compound's success as a drug depends not only on its efficacy but also on its pharmacokinetic properties, a key component of which is metabolic stability. researchgate.net Compounds that are metabolized too quickly have a short duration of action, while those that are too stable can accumulate and cause toxicity. researchgate.net Early assessment of metabolic stability using in vitro systems like liver microsomes is therefore critical.

In the optimization of indole-2-carboxamides against T. cruzi, early lead compounds showed limited plasma exposure in animal studies, a finding often linked to poor metabolic stability. acs.orgdndi.org Medicinal chemistry strategies were employed to improve this property. acs.orgnih.gov For instance, replacing a phenyl group with a pyridine (B92270) improved metabolic stability in mouse liver microsomes. acs.orgnih.gov However, a common challenge is that modifications aimed at improving stability can sometimes negatively impact potency. acs.org For example, while reversing an amide bond improved solubility, it also led to higher metabolic instability. acs.orgnih.gov Significant efforts are often required to find a balance between potency, solubility, and metabolic stability to produce a viable drug candidate. nih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

In addition to traditional HTS, other modern drug discovery strategies are applied to indole carboxamides. Fragment-Based Drug Discovery (FBDD) starts with identifying small, low-molecular-weight chemical fragments that bind weakly to the target. These fragments are then grown or linked together to produce a more potent lead. A fragment-based lead generation campaign successfully identified a series of indole-based inhibitors of sPLA2-X, which served as the starting point for further optimization. researchgate.net